molecular formula C8H8Cl2O B12652646 Benzene, dichloroethoxy- CAS No. 62973-52-8

Benzene, dichloroethoxy-

Cat. No.: B12652646
CAS No.: 62973-52-8
M. Wt: 191.05 g/mol
InChI Key: WHPWQXPEZSAJJQ-UHFFFAOYSA-N
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Description

Benzene, dichloroethoxy- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with dichloroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, dichloroethoxy- typically involves the chlorination of benzene followed by the introduction of ethoxy groups. One common method is the chlorination of benzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The resulting chlorobenzene is then reacted with ethoxy compounds under controlled conditions to yield Benzene, dichloroethoxy-.

Industrial Production Methods

Industrial production of Benzene, dichloroethoxy- often involves large-scale chlorination processes. The use of heterogeneous catalysts, such as zeolites, can enhance the selectivity and yield of the desired product. These catalysts facilitate the chlorination reaction by providing active sites for the reaction to occur, leading to higher conversion rates and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

Benzene, dichloroethoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a catalyst like FeCl3.

    Nitration: Nitric acid and sulfuric acid mixture.

    Sulfonation: Sulfuric acid or oleum.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, such as chlorobenzene, nitrobenzene, and sulfonated benzene compounds .

Mechanism of Action

The mechanism of action of Benzene, dichloroethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted products. These reactions are facilitated by the delocalized π-electrons in the benzene ring, which provide stability and reactivity to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, dichloroethoxy- is unique due to the presence of both dichloro and ethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry .

Properties

CAS No.

62973-52-8

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

2,2-dichloroethoxybenzene

InChI

InChI=1S/C8H8Cl2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

WHPWQXPEZSAJJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(Cl)Cl

Origin of Product

United States

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